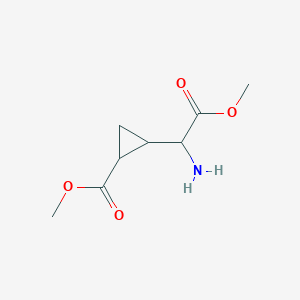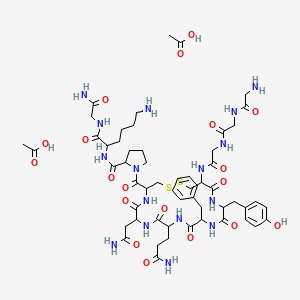
2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate is a compound with a complex chemical structure. It is a white solid that is soluble in some organic solvents but not in water . This compound is often used as a chemical intermediate in organic synthesis reactions and can serve as a reagent in various chemical processes .
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate undergoes various chemical reactions, including substitution and cycloaddition reactions . Common reagents used in these reactions include secondary amines and nucleophilic or electrophilic reagents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza-Michael reaction with secondary amines can form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of other compounds and as a reagent in polymerization reactions . In the field of medicinal chemistry, derivatives of this compound have shown potential anticonvulsant properties and have been studied for their activity in animal seizure models . Additionally, it has applications in the development of protein crosslinkers and can react with monoclonal antibodies to modify lysine residues .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate involves its ability to participate in various chemical reactions due to its reactive functional groups. For example, its role as a protein crosslinker involves reacting with lysine residues on antibodies . In medicinal applications, derivatives of this compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, contributing to their anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate include other derivatives of 1H-pyrrole-2,5-diones, such as maleimides . These compounds share the presence of an activated double bond and an imide group, which contribute to their reactivity and biological activities . this compound is unique in its specific structure and the presence of the triazine ring, which may impart distinct properties and applications .
Properties
Molecular Formula |
C13H19N7O4 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate |
InChI |
InChI=1S/C13H19N7O4/c14-11-17-12(15)19-13(18-11)16-7-3-1-2-4-10(23)24-20-8(21)5-6-9(20)22/h1-7H2,(H5,14,15,16,17,18,19) |
InChI Key |
ALXIRRQHUVZCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)


![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)

![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)



